molecular formula C12H18N2O B14658629 N-(4-methoxyphenyl)-N'-propan-2-ylethanimidamide CAS No. 42717-34-0

N-(4-methoxyphenyl)-N'-propan-2-ylethanimidamide

Cat. No.: B14658629
CAS No.: 42717-34-0
M. Wt: 206.28 g/mol
InChI Key: BCBNQEJSOLUDHL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide is an organic compound that belongs to the class of imidamides. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethanimidamide moiety. The compound’s structure and properties make it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxyaniline with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The resulting acylated product is then subjected to reduction, often using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Imidamide Formation: The final step involves the reaction of the amine with an isocyanate or a similar reagent to form the imidamide structure.

Industrial Production Methods

Industrial production of N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The imidamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-phenoxyacetamide: Another compound with a methoxyphenyl group, known for its potential therapeutic applications.

    N-(4-methoxyphenyl)formamide: A simpler derivative with similar structural features.

Uniqueness

N-(4-methoxyphenyl)-N’-propan-2-ylethanimidamide is unique due to its specific imidamide structure, which imparts distinct chemical and biological properties

Properties

CAS No.

42717-34-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N'-propan-2-ylethanimidamide

InChI

InChI=1S/C12H18N2O/c1-9(2)13-10(3)14-11-5-7-12(15-4)8-6-11/h5-9H,1-4H3,(H,13,14)

InChI Key

BCBNQEJSOLUDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N=C(C)NC1=CC=C(C=C1)OC

Origin of Product

United States

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